

# Measuring NAD+ Depletion Following Padnarsertib Treatment Using the NAD/NADHGlo™ Assay

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Compound of Interest		
Compound Name:	Padnarsertib	
Cat. No.:	B608371	Get Quote

**Application Note and Protocol** 

Audience: Researchers, scientists, and drug development professionals.

#### 1. Introduction

Padnarsertib (KPT-9274) is a first-in-class, orally bioavailable small molecule that functions as a dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway that is critical for the biosynthesis of nicotinamide adenine dinucleotide (NAD+).[1][3] Many cancer cells exhibit a heightened reliance on this pathway for their NAD+ supply to support their high metabolic demands and processes like DNA repair.[1] By inhibiting NAMPT, Padnarsertib effectively depletes cellular NAD+ levels, which in turn leads to a reduction in ATP and ultimately, cancer cell death.[1][4] This application note provides a detailed protocol for measuring the in vitro effects of Padnarsertib on cellular NAD+ levels using the commercially available NAD/NADH-Glo™ Assay.

#### 2. Principle of the Assay

The NAD/NADH-Glo™ Assay is a bioluminescent, homogeneous assay designed to quantify total NAD+ and NADH levels in biological samples. The assay chemistry involves a reductase enzyme that utilizes NADH to convert a proluciferin substrate into luciferin. In the presence of



both NAD+ and NADH, a cycling reaction takes place to generate a signal proportional to the total amount of these nucleotides. The produced luciferin is then quantified using a luciferase enzyme, and the resulting luminescent signal is directly proportional to the total NAD+ and NADH concentration in the sample.[1]

#### 3. Data Presentation: Quantitative Effects of Padnarsertib on NAD+ Levels

The following tables summarize the dose-dependent effects of **Padnarsertib** on total NAD+ levels in various cancer cell lines as determined by the NAD/NADH-Glo™ Assay.

Table 1: Effect of Padnarsertib on Total NAD Levels in Osteosarcoma Cells

Cell Line	Padnarsertib Concentration (μΜ)	% NAD+ Level (Relative to Control)	Treatment Duration
U-2 OS	0.1	~80%	72 hours
U-2 OS	0.3	~50%	72 hours
U-2 OS	1	~20%	72 hours

Data adapted from Karyopharm Therapeutics presentation.[1]

Table 2: Time-Course of NAD+ Depletion by **Padnarsertib** in Lymphoma and Colon Cancer Cells

Cell Line	Padnarserti b Concentrati on (µM)	% NAD+ Level (Relative to Control) at 6 hours	% NAD+ Level (Relative to Control) at 24 hours	% NAD+ Level (Relative to Control) at 48 hours	% NAD+ Level (Relative to Control) at 72 hours
Z-138	1	~40%	~20%	~10%	<10%
COLO 205	1	~50%	~30%	~15%	<10%

Data adapted from Karyopharm Therapeutics presentation.[5]



Table 3: Effect of Padnarsertib on Total NAD+NADH Levels in Renal Cell Carcinoma Cells

Cell Line	Padnarsertib Concentration (μΜ)	% NAD+NADH Level (Relative to Control)	Treatment Duration
786-O	0.5	~50%	48 hours
ACHN	0.5	~60%	48 hours

Data adapted from Abu Aboud O, et al. Mol Cancer Ther. 2016.[6]

Table 4: Dose-Dependent NAD+ Depletion in Ovarian Cancer Spheroids

Cell Line	Padnarsertib Concentration (μΜ)	% Total NAD Level (Relative to Control)	Treatment Duration
CP80	0.1	~75%	48 hours
CP80	1	~25%	48 hours
ACI-98	0.1	~80%	48 hours
ACI-98	1	~40%	48 hours
IGROV1	0.1	~90%	48 hours
IGROV1	1	~60%	48 hours

Data adapted from Henegar, Leah, et al. ResearchGate. 2023.[7][8]

#### 4. Experimental Protocols

#### 4.1. Materials

- Cancer cell lines of interest (e.g., U-2 OS, Z-138, COLO 205, 786-O, ACHN, CP80, ACI-98, IGROV1)
- Appropriate cell culture medium and supplements



- Padnarsertib (KPT-9274)
- DMSO (vehicle control)
- 96-well white, clear-bottom tissue culture plates
- NAD/NADH-Glo™ Assay kit (Promega, Cat. No. G9071 or similar)
- Luminometer
- 4.2. Cell Seeding and Treatment
- Culture cancer cells to ~80% confluency.
- Trypsinize and count the cells.
- Seed the cells in a 96-well white, clear-bottom plate at a predetermined optimal density (e.g., 3,000 - 10,000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure the NAD+ levels fall within the linear range of the assay at the time of measurement.
- Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
- Prepare serial dilutions of Padnarsertib in cell culture medium. A final DMSO concentration should be kept constant across all wells (e.g., ≤ 0.1%).
- Remove the overnight culture medium from the cells and add the medium containing the various concentrations of Padnarsertib or vehicle control.
- Incubate the plate for the desired treatment duration (e.g., 6, 24, 48, or 72 hours).
- 4.3. NAD/NADH-Glo™ Assay Protocol
- Equilibrate the NAD/NADH-Glo™ Assay reagent to room temperature before use.
- At the end of the Padnarsertib treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 15-30 minutes.

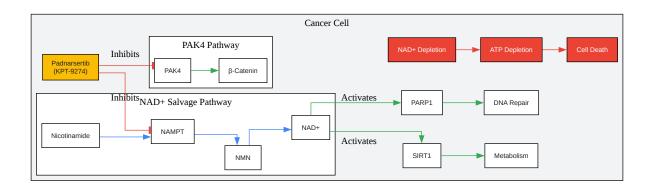


- Prepare the NAD/NADH-Glo<sup>™</sup> Detection Reagent according to the manufacturer's instructions.
- Add a volume of NAD/NADH-Glo<sup>™</sup> Detection Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
- Place the plate on an orbital shaker for 1-2 minutes at a low speed to induce cell lysis and mix the reagents.
- Incubate the plate at room temperature for 30-60 minutes, protected from light.
- Measure the luminescence using a plate-reading luminometer.

#### 4.4. Data Analysis

- Subtract the average background luminescence (from wells with no cells) from all experimental readings.
- Normalize the luminescence signal of the Padnarsertib-treated wells to the vehicle-treated control wells to determine the relative NAD+ levels.
- Plot the relative NAD+ levels as a function of Padnarsertib concentration to generate doseresponse curves.
- 5. Visualizations
- 5.1. Signaling Pathway of Padnarsertib Action



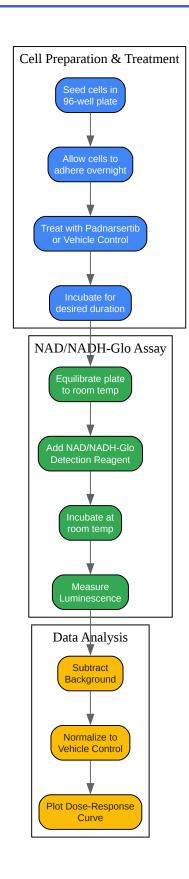


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Caption: **Padnarsertib** inhibits PAK4 and NAMPT, leading to NAD+ depletion and cancer cell death.

5.2. Experimental Workflow for Measuring NAD+ Levels



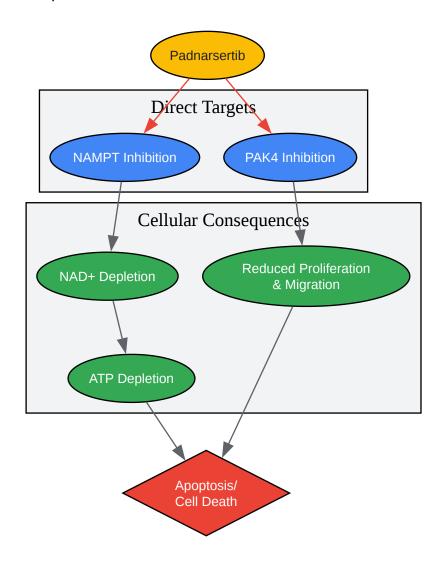


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Caption: Workflow for measuring NAD+ levels after **Padnarsertib** treatment.



#### 5.3. Logical Relationship of **Padnarsertib**'s Dual Inhibition



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Caption: Dual inhibition of PAK4 and NAMPT by **Padnarsertib** leads to cancer cell death.

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